molecular formula C20H32O2 B075592 (3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one CAS No. 1231-34-1

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one

Cat. No.: B075592
CAS No.: 1231-34-1
M. Wt: 304.5 g/mol
InChI Key: VYNOMUZYZAXYKN-HHUCQEJWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxomanoyl oxide can be achieved through various synthetic routes. One notable method involves the oxidation of manoyl oxide using lead tetraacetate . This reaction is typically conducted under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 2-oxomanoyl oxide often involves the use of metabolically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce high titers of manoyl oxide, which can then be further oxidized to yield 2-oxomanoyl oxide . This method offers a cost-effective and scalable approach to producing this compound.

Chemical Reactions Analysis

Types of Reactions: (3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 2-oxomanoyl oxide to produce analogs of pisiferic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving 2-oxomanoyl oxide include lead tetraacetate for oxidation and various reducing agents for reduction reactions . The conditions for these reactions are typically controlled to ensure high yields and purity of the products.

Major Products: The major products formed from the reactions of 2-oxomanoyl oxide include hydroxylated derivatives and analogs of pisiferic acid

Scientific Research Applications

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one has been widely studied for its potential use in various scientific research applications due to its unique properties. Some of the notable applications include:

    Biotransformations and Chemical Pathways: this compound and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives.

    Advanced Oxidation Processes: Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications.

    Sensing and Catalytic Applications: The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications.

    Photodynamic Therapy and Photosensitization: Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy and photosensitization due to their ability to produce reactive oxygen species upon light activation.

Mechanism of Action

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one can be compared with other similar compounds, such as manoyl oxide and forskolin . While manoyl oxide serves as a precursor to 2-oxomanoyl oxide, forskolin is a labdane diterpenoid with a broad range of pharmacological activities . The uniqueness of 2-oxomanoyl oxide lies in its ability to produce reactive oxygen species upon light activation, making it suitable for applications in photodynamic therapy and photosensitization.

Comparison with Similar Compounds

  • Manoyl oxide
  • Forskolin

Properties

CAS No.

1231-34-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one

InChI

InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1

InChI Key

VYNOMUZYZAXYKN-HHUCQEJWSA-N

SMILES

CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C

Canonical SMILES

CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
Reactant of Route 2
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
Reactant of Route 3
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
Reactant of Route 4
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
Reactant of Route 5
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
Reactant of Route 6
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one

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